Cross-Resistance Profile: RYL-552 Retains Sensitivity in Atovaquone-Resistant PfCytB Mutants
In PfCytB mutants selected by atovaquone (ATQ) pressure, RYL-552 demonstrated retained or slightly increased sensitivity, whereas the parent ATQ exhibited high-level resistance . The ATQ-selected Dd2 clone carrying PfCytB M133I or K272R mutations showed little change in susceptibility to RYL-552. Most notably, the 106/1 clone selected with 100 nM ATQ (100× EC50) carrying the clinically relevant Y268S mutation maintained full sensitivity to RYL-552 .
| Evidence Dimension | Cross-resistance to PfCytB Y268S mutant (106/1 clone) |
|---|---|
| Target Compound Data | No loss of sensitivity; slight increase in sensitivity observed |
| Comparator Or Baseline | Atovaquone (ATQ): high-level resistance in Y268S mutant (selected at 100 nM ATQ, 100× EC50) |
| Quantified Difference | Qualitative difference: ATQ-selected mutants show little change or slightly increased sensitivity to RYL-552 |
| Conditions | In vitro selection on P. falciparum clones Dd2 and 106/1; EC50-based selection pressure |
Why This Matters
Procurement of RYL-552 is essential for studies investigating therapeutic options against atovaquone-resistant malaria, as it remains active where the clinical standard-of-care fails.
- [1] Lane KD, Mu J, Lu J, et al. Selection of Plasmodium falciparum cytochrome B mutants by putative PfNDH2 inhibitors. Proc Natl Acad Sci U S A. 2018;115(24):6285-6290. View Source
